1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS number 17764-93-1 validation
1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS number 17764-93-1 validation
An In-depth Technical Guide to the Validation of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: CAS Number 17764-93-1
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the validation of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a crucial intermediate in pharmaceutical and organic synthesis. The primary objective is to establish a self-validating framework for confirming the compound's identity, purity, and structural integrity, anchored to its designated CAS (Chemical Abstracts Service) number, 17764-93-1. For researchers, scientists, and professionals in drug development, rigorous analytical validation is the cornerstone of reproducible and reliable scientific outcomes.
The CAS number 17764-93-1 is unequivocally assigned to the chemical entity 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, also known by synonyms such as 5'-Bromo-2'-hydroxypropiophenone.[1][2][3][4][5] This validation is confirmed across multiple reputable chemical databases and suppliers. This guide will delve into the essential physicochemical properties, a plausible synthetic pathway, and a robust, multi-technique analytical workflow required to unequivocally verify the compound's structure and purity.
Compound Identity and Physicochemical Properties
A foundational step in validation is the characterization of the compound's physical and chemical properties. These parameters serve as the initial benchmarks for identity confirmation. The properties for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17764-93-1 | [1][3] |
| IUPAC Name | 1-(5-bromo-2-hydroxyphenyl)propan-1-one | [5][6] |
| Synonyms | 5'-Bromo-2'-hydroxypropiophenone | [3][7] |
| Molecular Formula | C₉H₉BrO₂ | [3][8] |
| Molecular Weight | 229.07 g/mol | [3][6] |
| Appearance | White or off-white solid/crystals | [8] |
| Melting Point | 74-80 °C | [3][8] |
| Boiling Point | 156 °C at 21 mmHg | [7] |
| SMILES | CCC(=O)C1=C(C=CC(=C1)Br)O | [3][6] |
Synthetic Pathway: The Fries Rearrangement
Hydroxyaryl ketones, such as the target compound, are classically synthesized via the Fries rearrangement.[9] This reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxy ketones, catalyzed by a Lewis acid (e.g., AlCl₃).[10] The choice of reaction conditions, particularly temperature, can influence the regioselectivity between the ortho and para products.[9] For 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, the synthesis would logically start from 4-bromophenyl propanoate.
Caption: Fries Rearrangement for synthesis.
Comprehensive Analytical Validation Workflow
A multi-pronged analytical approach is essential for irrefutable validation. This workflow combines spectroscopic and chromatographic techniques to confirm the molecular structure, mass, and purity of the synthesized compound, ensuring it matches the specifications for CAS 17764-93-1.
Caption: Comprehensive analytical validation workflow.
Spectroscopic Characterization Protocols
NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Analysis & Expected Results:
-
Phenolic -OH (1H): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O. Its exact position is concentration and solvent-dependent.
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (δ 6.8-8.0 ppm). Due to the substitution pattern, they should present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Methylene -CH₂- (2H): A quartet around δ 2.8-3.1 ppm, coupled to the adjacent methyl protons.
-
Methyl -CH₃ (3H): A triplet around δ 1.1-1.3 ppm, coupled to the adjacent methylene protons.
-
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis & Expected Results:
-
O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3500-3200 cm⁻¹.[11]
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Sharp, medium-intensity peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A very strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 600-500 cm⁻¹.
-
MS provides the molecular weight of the compound and, through fragmentation patterns and isotopic distribution, offers further structural confirmation.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.
-
Data Analysis & Expected Results:
-
Molecular Ion Peak: The most critical feature is the confirmation of the molecular weight. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern.[13]
-
In positive mode, look for [M+H]⁺ at m/z 228.98 and 230.98.
-
In negative mode, look for [M-H]⁻ at m/z 226.97 and 228.97.
-
-
Isotopic Signature: The two peaks of the molecular ion cluster must be separated by 2 m/z units and have nearly equal intensity (a 1:1 ratio), which is a definitive indicator of a single bromine atom in the molecule.[13][14]
-
Fragmentation: Common fragmentation patterns for halogenated phenols may include the loss of CO, Br, or the propanoyl group, providing additional structural clues.[15]
-
Chromatographic Purity Assessment
Experimental Protocol (HPLC):
-
Method Development: Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point.
-
Detection: Use a UV detector, monitoring at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm).
-
Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High purity is indicated by a single, sharp, symmetrical peak. Reputable suppliers often specify purities of ≥97%.[3][8]
Safety, Handling, and Storage
Proper handling is paramount for researcher safety. Based on available Safety Data Sheets (SDS), 1-(5-Bromo-2-hydroxyphenyl)propan-1-one presents specific hazards.
-
Hazard Identification: The compound is classified as "Acute Toxicity, Oral, Category 3" with the GHS06 pictogram (skull and crossbones).[3][16] The primary hazard statement is H301: Toxic if swallowed.[3][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]
-
Skin Protection: Handle with chemical-impermeable gloves. Wear appropriate protective clothing.[16]
-
Respiratory Protection: Use a dust mask (e.g., N95) or, if exposure limits may be exceeded, a full-face respirator.[3][16]
-
-
Handling: Use only with adequate ventilation. Avoid dust formation and contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1] Recommended storage is at room temperature or refrigerated (2-8°C), protected from light.[8] Store locked up.[16]
Conclusion
The validation of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, CAS 17764-93-1, is a systematic process that relies on a confluence of evidence. By confirming its physicochemical properties and employing a rigorous analytical workflow encompassing NMR, IR, and MS for structural elucidation and HPLC for purity assessment, researchers can proceed with confidence. This self-validating system, where each piece of data corroborates the others—from the specific proton environment in NMR to the definitive bromine isotope pattern in MS—ensures the integrity of the material. Adherence to strict safety protocols is essential when handling this toxic compound, guaranteeing both reliable scientific outcomes and a safe laboratory environment.
References
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ChemicalLand21. (n.d.). 5'-BROMO-2'-HYDROXYPROPIOPHENONE 97 CAS#: 17764-93-1. Retrieved from [Link]
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Chemsrc. (n.d.). 5'-Bromo-2'-hydroxyacetophenone | CAS#:1450-75-5. Retrieved from [Link]
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LookChem. (n.d.). 1-(5-bromo-2-hydroxy-3,4-dimethyl-phenyl)propan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. Retrieved from [Link]
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]
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Chemsrc. (n.d.). MSDS/SDS Database Search. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(5-bromo-2-hydroxyphenyl)propan-1-one. Retrieved from [Link]
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AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5'-Bromo-2'-hydroxypropiophenone. Retrieved from [Link]
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LibreTexts Chemistry. (2022, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione. Retrieved from [Link]
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SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2021, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
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Material Safety Data Sheet. (2012, October 25). Retrieved from [Link]
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